(6-Azaspiro[3.4]octan-8-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular formula of “(6-Azaspiro[3.4]octan-8-yl)methanol” is C8H15NO . The InChI code is 1S/C8H15NO/c10-5-7-4-9-6-8(7)2-1-3-8;/h7,9-10H,1-6H2 .Physical And Chemical Properties Analysis
The molecular weight of “(6-Azaspiro[3.4]octan-8-yl)methanol” is 141.21 . It is a powder at room temperature .Scientific Research Applications
Methanol Synthesis and Applications
Liquid-Phase Methanol Synthesis
Methanol is a basic chemical manufactured in large quantities, with potential future applications as a clean-burning fuel due to its low emissions. It can be produced from CO-rich gas in integrated gasification combined cycle power stations during periods of low power demand, highlighting its role in sustainable energy solutions (Cybulski, 1994).
Hydrogen Production from Methanol
Methanol serves as a liquid hydrogen carrier, offering a pathway to produce high purity hydrogen. This review focuses on methanol steam reforming, partial oxidation, and other processes, with attention on catalyst development and reactor technology. Copper-based catalysts and novel reactor structures like porous copper fiber sintered-felt and membrane reactors are discussed for their efficiency in hydrogen production (García et al., 2021).
Methanol in Biotechnology and Environmental Science
Methanotrophs, bacteria that use methane as their sole carbon source, can generate valuable products like single-cell protein, biopolymers, and methanol itself, showcasing the biotechnological potential of methanol in environmental applications. This includes bioremediation, chemical transformation, and possibly electricity generation, emphasizing methanol's role in sequestering greenhouse gases (Strong et al., 2015).
Methanol as a Fuel
Methanol as a Spark Ignition Engine Fuel
The use of methanol in spark ignition engines, including its effects on performance, emissions, and combustion characteristics, has been reviewed. The potential of methanol to reduce emissions and improve engine efficiency, particularly in comparison to gasoline and diesel, is highlighted, suggesting its suitability for sustainable transportation solutions (Yusuf & Inambao, 2018).
Safety And Hazards
“(6-Azaspiro[3.4]octan-8-yl)methanol” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
6-azaspiro[3.4]octan-8-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-5-7-4-9-6-8(7)2-1-3-8/h7,9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLALXNRBIEAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Azaspiro[3.4]octan-8-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.